(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13527484
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25N3O3 |
|---|---|
| Molecular Weight | 283.37 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | SGZRWJQXCPSGFT-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)N(C2CC2)C(=O)CN |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The (R)-enantiomer of this compound features a chiral center at the pyrrolidine ring’s third position, which governs its three-dimensional orientation and interaction with biological targets. The cyclopropyl group introduces ring strain, enhancing reactivity, while the tert-butyl ester acts as a protective group for the carboxylic acid functionality.
Functional Group Analysis
Key functional groups include:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.
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Cyclopropyl-amino-acetyl side chain: A strained cyclopropane ring linked via an amide bond to a glycine-derived amino acetyl group.
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tert-Butyl ester: A bulky ester protecting group that enhances solubility in organic solvents and stabilizes the molecule during synthesis .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 283.37 g/mol | |
| CAS Number | 1353995-03-5 | |
| Key Functional Groups | Pyrrolidine, cyclopropane, tert-butyl ester |
The compound’s pKa values remain uncharacterized experimentally, but analogous pyrrolidine derivatives exhibit basic nitrogen centers with pKa ~10–11 . The tert-butyl ester’s electron-withdrawing nature likely lowers the carboxylic acid’s acidity compared to unmodified analogs.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically proceeds through sequential functionalization of a pyrrolidine precursor. A representative route involves:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
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Introduction of the cyclopropyl-amino-acetyl group: Coupling of cyclopropylamine with bromoacetyl chloride followed by amidation.
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tert-Butyl ester protection: Reaction with di-tert-butyl dicarbonate () under basic conditions .
Optimization of Reaction Conditions
Critical parameters include:
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Solvent selection: Dichloromethane or toluene for Boc protection .
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Catalysts: Boron trifluoride diethyl etherate for cyclopropane ring formation.
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Temperature control: Sub-zero conditions (-30°C to 20°C) to minimize side reactions during sulfonylation or acylation .
A detailed synthesis example from Ambeed demonstrates the use of methanesulfonyl chloride and triethylamine in toluene at -20°C to install the sulfonyloxy group, achieving a 92% yield.
Research Gaps and Future Directions
Unresolved Challenges
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Stereoselective synthesis: Improved catalytic asymmetric methods are needed to enhance enantiomeric excess.
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In vivo pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).
Proposed Studies
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Structure-activity relationship (SAR): Systematic modification of the cyclopropyl and acetyl groups to optimize target binding.
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Proteomic profiling: Identification of protein targets via affinity chromatography-mass spectrometry.
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